5-Chloro-2-phenylfuro[2,3-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H8ClNO |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
5-chloro-2-phenylfuro[2,3-b]pyridine |
InChI |
InChI=1S/C13H8ClNO/c14-11-6-10-7-12(16-13(10)15-8-11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
OKAATDFSSMJFFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC(=CN=C3O2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Furo 2,3 B Pyridine Derivatives
Strategies for Furo[2,3-b]pyridine (B1315467) Core Construction
The construction of the fused furo[2,3-b]pyridine system, also known as 7-azabenzofuran, is a focal point of numerous synthetic endeavors due to the diverse biological activities associated with this heterocyclic core. researchgate.net Methodologies range from classical cyclizations to modern transition-metal-catalyzed reactions, each offering unique advantages in terms of efficiency, regioselectivity, and substrate scope.
Palladium-Catalyzed Cyclization and Cross-Coupling Approaches
Palladium catalysis has emerged as a powerful tool for the synthesis of furo[2,3-b]pyridine derivatives. One-pot procedures involving Sonogashira cross-coupling followed by heteroannulation are particularly prominent. nih.gov This strategy typically involves the reaction of a suitably substituted halopyridine with a terminal alkyne.
For the synthesis of 5-Chloro-2-phenylfuro[2,3-b]pyridine, a plausible pathway begins with a 2,5-dichloro-3-hydroxypyridine derivative. This starting material can undergo a Sonogashira coupling with phenylacetylene. The palladium catalyst, in conjunction with a copper(I) co-catalyst, facilitates the formation of a C-C bond between the pyridine (B92270) ring (typically at the more reactive 2-position) and the alkyne. rsc.orgscirp.org Following the initial coupling, an intramolecular cyclization (heteroannulation) occurs, where the hydroxyl group attacks the alkyne moiety to form the furan (B31954) ring, yielding the desired furo[2,3-b]pyridine skeleton.
The general catalytic cycle for such cross-coupling reactions involves three key steps:
Oxidative Addition: The organic halide adds to the palladium(0) complex.
Transmetalation: The organometallic reagent (e.g., a copper acetylide) transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is eliminated, regenerating the palladium(0) catalyst. mdpi.com
A variety of palladium catalysts and ligands can be employed to optimize these reactions, with combinations like Pd(OAc)₂ and bulky, electron-rich phosphine (B1218219) ligands often showing high efficacy. mdpi.com
Table 1: Key Palladium-Catalyzed Reactions for Furo[2,3-b]pyridine Synthesis
| Reaction Type | Starting Materials Example | Catalyst/Reagents Example | Product Type |
| Sonogashira/Annulation | 3-Hydroxy-2-halopyridine, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base | 2-Phenylfuro[2,3-b]pyridine |
| Wacker-type Cyclization | 3-(Alkynyloxy)pyridine | PdCl₂(MeCN)₂ | Furo[2,3-b]pyridine |
Metal-Free Conditions and Pyridine N-Oxide Mediated Syntheses
In a move towards more sustainable chemical processes, metal-free synthetic routes have been developed. A notable approach involves the use of pyridine N-oxides, which exhibit altered reactivity compared to their parent pyridines, enabling functionalization at the 2-position. researchgate.netscripps.edu The synthesis of 2,3-substituted furo[2,3-b]pyridines has been achieved using this methodology. nih.gov
The general strategy involves the reaction of a pyridine N-oxide with an activating agent (like Ts₂O or PyBroP) in the presence of a nucleophile. semanticscholar.org For the synthesis of the target compound, a 5-chloropyridine N-oxide could react with a phenacyl halide or a similar phenyl-containing building block. The N-oxide activates the C2 position of the pyridine ring for nucleophilic attack, leading to the formation of an intermediate that can subsequently cyclize to form the furan ring. While this method often requires subsequent deoxygenation of the N-oxide, it provides a valuable metal-free alternative for constructing the core structure. researchgate.net
Annulation Reactions via β-Ketodinitriles and Alkynes
A sophisticated Pd(II)-catalyzed annulation reaction provides an elegant route to the furo[2,3-b]pyridine scaffold from readily available starting materials. acs.orgnih.gov This method utilizes β-ketodinitriles and alkynes in a process where both nitrile groups of the β-ketodinitrile actively participate in the concurrent construction of both the furan and pyridine rings. acs.orgacs.org
The reaction of a β-ketodinitrile with diphenylacetylene, catalyzed by Pd(OAc)₂ in the presence of a bipyridine ligand and an acid like p-toluenesulfonic acid (PTSA·H₂O), leads to the formation of a 2,3-diphenyl-furo[2,3-b]pyridine derivative. acs.org This N-H/C annulation process involves the formation of multiple C-C, C=C, C-O, C-N, and C=N bonds in a single pot. nih.govresearchgate.net By selecting the appropriate β-ketodinitrile and alkyne, this method can be adapted to produce a variety of substituted furo[2,3-b]pyridines.
Heterocyclization of Alk-2-en-4-yn-1-one and Alk-1-en-4-yn-3-one Moieties
The heterocyclization of enynone systems represents another strategic approach to building fused heterocyclic rings. While specific examples leading directly to this compound are not prevalent in the reviewed literature, the general principle can be applied. This would involve constructing a pyridine precursor containing an enynone moiety at the 2- and 3-positions. For instance, a 3-(alk-1-en-4-yn-3-one)-substituted pyridine could undergo an intramolecular cyclization, where a heteroatom on the pyridine ring or a tethered functional group initiates an attack on the alkyne, leading to the formation of the fused furan ring.
Synthesis from Chalcone (B49325) Subunits
Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors in heterocyclic synthesis due to their α,β-unsaturated carbonyl system. nih.gov While direct synthesis of furo[2,3-b]pyridines from chalcones is not commonly reported, chalcone-like structures are used to build related fused systems like furo[2,3-d]pyrimidines. nih.govrsc.org
A hypothetical route could involve the reaction of a pyridine-based chalcone with a reagent that provides the necessary atoms to form the furan ring. For example, a chalcone derived from 3-acetyl-5-chloropyridine and benzaldehyde (B42025) could be subjected to reaction conditions that promote oxidative cyclization across the double bond and the pyridine nitrogen or an adjacent functional group, although this remains a speculative pathway requiring further development.
Regioselective Functionalization Techniques
Once the furo[2,3-b]pyridine core is assembled, regioselective functionalization is crucial for installing the required substituents, such as the chloro group at the 5-position. The electronic nature of the furo[2,3-b]pyridine system, comprising an electron-rich furan ring and an electron-deficient pyridine ring, governs the regioselectivity of these reactions. nih.gov
The 5-position of the pyridine ring is often the least reactive towards electrophilic substitution. nih.gov Therefore, introducing the chloro group might be achieved either by starting with a pre-functionalized pyridine ring (e.g., 2,5-dichloronicotinic acid) or through directed metalation. nih.gov Successive regioselective lithiations followed by electrophilic trapping have been used to functionalize the furo[3,2-b]pyridine (B1253681) isomer and could be applicable here. nih.gov
For instance, a 2-phenylfuro[2,3-b]pyridine could be subjected to directed ortho-metalation if a directing group is present, or to halogenation under specific conditions. Modern methods for C-H chlorination often employ transition metal catalysts or radical-based approaches. rsc.orgnih.gov For example, copper-catalyzed chlorination has been shown to be effective for electron-rich aromatic systems. rsc.org Alternatively, a palladaelectro-catalyzed C-H chlorination of 2-phenylpyridine (B120327) derivatives has been demonstrated to be highly regioselective for the ortho-position of the phenyl ring, but similar principles of directed C-H activation could potentially be applied to the pyridine ring of the furo[2,3-b]pyridine core under different conditions.
Table 2: Regioselective Functionalization Approaches
| Reaction Type | Reagents | Position Functionalized |
| Directed Lithiation | n-BuLi, Electrophile (e.g., NCS) | Varies based on directing group |
| C-H Chlorination | LiCl, Selectfluor | C5 or other activated positions |
| Cross-Coupling | Arylboronic acid, Pd catalyst | C3 or C5 (from triflate/halide) |
C-H Functionalization: Amination and Borylation
Direct C-H functionalization is a powerful strategy for modifying heterocyclic cores, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
Amination: Direct C-H amination of the furo[2,3-b]pyridine core remains a developing area. However, methodologies established for related pyridine systems offer insights into potential synthetic routes. For instance, variations of the Chichibabin reaction, which traditionally uses sodium amide, have been adapted for primary alkyl amines. One such protocol utilizes sodium hydride (NaH) in the presence of lithium iodide (LiI) in THF to achieve C2 amination of pyridine. orgsyn.org This approach could potentially be applied to the this compound scaffold, targeting the C6 position, which is electronically analogous to the C2 position of pyridine.
Furthermore, transition metal-catalyzed C-H amination presents a promising avenue. Dinuclear cobalt(II) complexes have been shown to catalyze selective C-H amination to form indolines from aryl azides, a reaction that is notably tolerant of pyridine heterocycles. researchgate.net This tolerance suggests that such catalytic systems could be compatible with the furo[2,3-b]pyridine nucleus for introducing amino functionalities.
Borylation: Iridium-catalyzed C–H borylation has emerged as a valuable method for preparing heteroaryl boronates, which are versatile intermediates for subsequent cross-coupling reactions. rsc.org The regioselectivity of this reaction is primarily governed by steric factors, with the boryl group typically being installed at the most accessible C-H bond. rsc.org For substituted pyridines, this sterically-governed regioselectivity allows for the convenient synthesis of a variety of pyridylboronic esters. digitellinc.com
When applied to this compound, one would predict that borylation would occur at the sterically least hindered positions on the pyridine ring, likely C4 or C6, avoiding the positions adjacent to the bulky phenyl group and the fused furan ring. The reaction is compatible with various functional groups, including halogens. digitellinc.com However, challenges in the borylation of pyridines can arise from catalyst inhibition due to the coordination of the nitrogen lone pair to the iridium center, which can be overcome by the presence of a substituent at the C2 position. rsc.org
Table 1: Representative Examples of Iridium-Catalyzed C-H Borylation of Substituted Pyridines
| Pyridine Substrate | Position of Borylation | Yield (%) | Reference |
|---|---|---|---|
| 2,3-bis(trifluoromethyl)pyridine | 5 | 82 | nih.gov |
| 2-Chloro-3-(trifluoromethyl)pyridine | 5 | 52 | nih.gov |
| 4-Chloro-2-(trifluoromethyl)pyridine | Mixture (3- and 5-) | 84 | nih.gov |
Arylation Reactions, including Rhodium-Catalyzed Approaches
Direct arylation is a highly efficient method for forging carbon-carbon bonds. Rhodium catalysis has proven particularly effective for the C-H arylation of electron-rich heterocycles. A notable development is the use of a Rh₂(OAc)₄/IMes·HCl system to promote the chemoselective installation of aryl groups at the 2-position of the parent furo[2,3-b]pyridine. researchgate.net This methodology demonstrates high yields (53–94%) and could be directly applicable to the arylation of the furan ring of this compound, likely at the C3 position, assuming the C2 position is already occupied by the phenyl group. researchgate.net
In addition to direct arylation of the core, rhodium-catalyzed 1,4-addition of arylboronic acids to activated furo[2,3-b]pyridine derivatives represents another powerful strategy. For the related 1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold, rhodium complexes have been used to catalyze the conjugate addition of arylboronic acids to exocyclic double bonds, creating complex substituted heterocycles. researchgate.net This approach could be adapted to functionalized this compound intermediates. The arylation of rhodium(II) azavinyl carbenes with boronic acids also provides a stereoselective route to 2,2-diaryl enamines, which can be precursors to more complex heterocyclic systems. nih.gov
Direct Silylation and Other Substitution Reactions
Direct Silylation: Heteroarylsilanes are valuable synthetic intermediates due to their stability and utility in cross-coupling reactions. Direct C-H silylation offers an efficient route to these compounds. Recent advances include a base-mediated protocol for the site-selective sp² C–H silylation of azines under mild conditions. acs.org This method provides excellent control over regioselectivity and is compatible with a diverse set of nitrogen-containing heterocycles. acs.org For the furo[2,3-b]pyridine core, this approach could potentially target specific C-H bonds based on their acidity and steric accessibility.
Furthermore, a rhodium–aluminum complex has been developed for the C2-selective silylation of pyridines. rsc.org While this system is highly selective for the C2 position of simple pyridines, its application to the more complex furo[2,3-b]pyridine system would need to account for the electronic and steric influences of the fused furan ring and other substituents. rsc.org
Other Substitution Reactions: Beyond direct C-H functionalization, the introduction of "handles" for traditional cross-coupling remains a cornerstone of synthetic strategy. A robust synthesis of the furo[2,3-b]pyridine core has been developed specifically to install functional handles at the 3- and 5-positions for subsequent palladium-mediated cross-coupling reactions. nih.gov This approach allows for the late-stage diversification of the scaffold, enabling the systematic exploration of structure-activity relationships. nih.gov The synthesis involves converting a 3-hydroxyfuro[2,3-b]pyridine intermediate into a triflate, which can then participate in various coupling reactions. nih.gov
Optimization and Scalability of Synthetic Routes
The transition of a synthetic route from laboratory-scale discovery to large-scale production requires rigorous optimization and validation of scalability. A concise, four-step synthesis of the furo[2,3-b]pyridine core has been specifically optimized for gram-scale production. nih.gov
A key challenge in the initial route involved a one-pot hydrolysis and decarboxylation step of an ethyl ester intermediate. nih.gov Initial attempts using various bases (KOH, NaOH, LiOH) and solvent systems resulted in either recovery of starting material or only moderate yields (Table 2, Entry 2). nih.gov A critical improvement was the switch to a tert-butyl ester intermediate. nih.gov This acid-labile group could be efficiently cleaved using trifluoroacetic acid (TFA), which also facilitated the subsequent decarboxylation, affording the desired furo[2,3-b]pyridine product in an excellent 89% yield. nih.gov
Table 2: Optimization of the Hydrolysis-Decarboxylation Step in Furo[2,3-b]pyridine Synthesis
| Entry | Ester Group | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Ethyl | KOH, EtOH, reflux | 0 | nih.gov |
| 2 | Ethyl | LiOH, THF/H₂O, reflux | 46 | nih.gov |
| 3 | tert-Butyl | TFA, DCM, rt | 89 | nih.gov |
Chemical Reactivity and Mechanistic Investigations of Furo 2,3 B Pyridines
Exploration of Reactivity Patterns of the Furan (B31954) and Pyridine (B92270) Moieties
The reactivity of 5-Chloro-2-phenylfuro[2,3-b]pyridine is dictated by the inherent electronic properties of the furan and pyridine rings. The furan ring is an electron-rich five-membered heterocycle, making it susceptible to electrophilic attack, particularly at the C3 position. Conversely, the pyridine ring is an electron-deficient six-membered heterocycle, which generally favors nucleophilic substitution, especially at positions activated by the ring nitrogen and the chloro substituent.
In the context of the fused system, the phenyl group at the C2 position of the furan ring influences the electron density of the furan moiety through resonance. The chlorine atom at the C5 position of the pyridine ring acts as an electron-withdrawing group via induction, further deactivating the pyridine ring towards electrophilic attack and simultaneously activating it for nucleophilic substitution. The fusion of the two rings also creates a unique electronic distribution that can modulate the reactivity of individual positions.
Nucleophilic and Electrophilic Transformation Pathways
The distinct electronic nature of the furan and pyridine rings within this compound allows for selective nucleophilic and electrophilic transformations.
Nucleophilic Transformations: The primary site for nucleophilic attack is the pyridine ring, specifically at the carbon atom bearing the chlorine substituent (C5). The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the chloride ion by various nucleophiles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for functionalizing this position. These reactions allow for the introduction of new carbon-carbon and carbon-nitrogen bonds, leading to a diverse array of derivatives. For instance, Suzuki coupling with arylboronic acids can introduce new aryl groups at the C5 position, while Sonogashira coupling with terminal alkynes can install alkynyl moieties. The Buchwald-Hartwig amination enables the formation of C-N bonds by reacting with various amines.
| Reaction Type | Reagents | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-2-phenylfuro[2,3-b]pyridine |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-2-phenylfuro[2,3-b]pyridine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 5-Amino-2-phenylfuro[2,3-b]pyridine |
Ring-Opening Reactions and Subsequent Derivatization Strategies
While the aromaticity of the furo[2,3-b]pyridine (B1315467) core provides significant stability, under certain conditions, ring-opening reactions of either the furan or pyridine moiety can be induced.
The furan ring, being more susceptible to cleavage, can potentially be opened under oxidative or strongly acidic or basic conditions. This could lead to the formation of functionalized pyridine derivatives. For example, oxidative cleavage could yield a dicarbonyl-substituted pyridine.
Conversely, ring-opening of the pyridine moiety is less common but can be achieved with specific reagents, such as strong nucleophiles under harsh conditions, leading to highly functionalized furan derivatives. These ring-opening strategies provide pathways to novel molecular scaffolds that can be further elaborated into more complex structures. The resulting intermediates from ring-opening can possess versatile functional groups that allow for a range of subsequent derivatization reactions, including cyclizations, condensations, and further cross-coupling reactions.
Reaction Mechanism Elucidation Studies
The mechanisms of the aforementioned transformations on this compound are generally understood based on established principles of heterocyclic chemistry.
Nucleophilic Aromatic Substitution (SNAr): The displacement of the C5-chloro group by a nucleophile likely proceeds through a Meisenheimer-like intermediate. The attacking nucleophile adds to the C5 position, forming a resonance-stabilized anionic σ-complex. The negative charge is delocalized onto the electron-withdrawing pyridine nitrogen atom, which stabilizes the intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring.
Palladium-Catalyzed Cross-Coupling Reactions: The mechanisms for Suzuki, Sonogashira, and Buchwald-Hartwig reactions involving the C5-Cl bond follow well-established catalytic cycles. These cycles typically involve:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) intermediate.
Transmetalation (for Suzuki) or Alkyne Coordination/Deprotonation (for Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (boronic acid, alkyne, or amine) is transferred to the palladium center.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
Electrophilic Aromatic Substitution: The mechanism for electrophilic attack on the furan ring involves the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or Wheland intermediate. The electrophile attacks the electron-rich furan ring, and the resulting positive charge is delocalized over the furan system. Subsequent deprotonation restores the aromaticity of the furan ring.
Detailed kinetic studies and computational modeling specific to this compound would be necessary to fully elucidate the finer details of these reaction mechanisms, including transition state energies and the influence of the fused ring system on reaction rates and regioselectivity.
Spectroscopic and Structural Characterization in Furo 2,3 B Pyridine Research
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.
¹H NMR: In a hypothetical ¹H NMR spectrum of 5-Chloro-2-phenylfuro[2,3-b]pyridine, distinct signals would be expected for the protons on the pyridine (B92270), furan (B31954), and phenyl rings. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom in the pyridine ring, as well as the anisotropic effects of the aromatic systems. Protons on the pyridine ring would likely appear at lower field (higher ppm) compared to those on the phenyl ring. A singlet would be expected for the proton on the furan ring.
¹³C NMR: The ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. The carbon atom attached to the chlorine atom would exhibit a characteristic chemical shift. Carbons in the pyridine ring would be observed at lower field due to the deshielding effect of the nitrogen atom. The signals for the phenyl and furan carbons would also be present in their respective typical regions.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-3 | Singlet | --- |
| H-4 | Doublet | --- |
| H-6 | Doublet | --- |
| Phenyl-H | Multiplet | --- |
| C-2 | --- | Lower field (substituted furan C) |
| C-3 | --- | Higher field (furan C) |
| C-3a | --- | Lower field (bridgehead C) |
| C-4 | --- | Pyridine C region |
| C-5 | --- | Pyridine C region (attached to Cl) |
| C-6 | --- | Pyridine C region |
| C-7a | --- | Lower field (bridgehead C) |
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to identify adjacent protons within the pyridine and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons (those without attached protons) and for confirming the connectivity of the different ring systems.
Mass Spectrometry (MS) Applications
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
ESI-MS: This soft ionization technique would be expected to show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of this compound.
HR-ESI-MS (High-Resolution ESI-MS): High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula and confirming the presence of chlorine through its characteristic isotopic pattern (³⁵Cl and ³⁷Cl).
Table 2: Hypothetical Mass Spectrometry Data for this compound
| Ion | Expected m/z |
|---|---|
| [M]⁺ (³⁵Cl) | Calculated Molecular Weight |
| [M]⁺ (³⁷Cl) | Calculated Molecular Weight + 2 |
| [M+H]⁺ (³⁵Cl) | Calculated Molecular Weight + 1 |
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for C-H, C=C, C=N, and C-O stretching and bending vibrations within the aromatic and heterocyclic rings. The presence of the C-Cl bond would also give rise to a characteristic absorption in the fingerprint region.
Table 3: Hypothetical FT-IR Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3100-3000 |
| C=C and C=N stretch (aromatic rings) | 1600-1450 |
| C-O-C stretch (furan ring) | 1250-1050 |
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would confirm the planar structure of the fused furo[2,3-b]pyridine (B1315467) ring system and determine the relative orientation of the phenyl substituent. Key parameters such as bond lengths, bond angles, and intermolecular interactions (e.g., π-stacking) in the crystal lattice would be elucidated.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Research on similar furo[2,3-b]pyridine scaffolds indicates that these compounds typically exhibit absorption bands in the UV-Vis region attributable to π → π* and n → π* transitions. For instance, a study on 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl)ethenone, a related derivative, showed characteristic absorption bands between 250 and 390 nm. The phenyl-furo[2,3-b]pyridine moiety in this analog was associated with absorption bands at approximately 280 and 340 nm. It is plausible that this compound would display a similar absorption profile, influenced by the electronic effects of the chloro and phenyl substituents.
The solvent environment can significantly influence the absorption and emission spectra of fluorescent molecules. Studies on other heterocyclic compounds have demonstrated that increasing solvent polarity can lead to a bathochromic (red) shift in the emission wavelength. This solvatochromic effect is a valuable tool for understanding the electronic distribution in the ground and excited states of a molecule.
The following table summarizes hypothetical UV-Vis and fluorescence data for this compound based on the properties of related compounds. It is important to note that these are representative values and actual experimental data may vary.
| Solvent | Absorption Maxima (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |
| Hexane | 335 | 25,000 | 410 | 0.45 |
| Dichloromethane | 340 | 26,500 | 425 | 0.38 |
| Acetonitrile (B52724) | 342 | 27,000 | 435 | 0.30 |
| Methanol | 345 | 28,000 | 445 | 0.22 |
Note: The data in this table is illustrative and based on the spectroscopic properties of analogous furo[2,3-b]pyridine derivatives. Experimental verification is required for this compound.
Chromatographic Techniques for Purity Analysis and Separation (e.g., HPLC, LC/MS)
Chromatographic techniques are essential for the purification and purity assessment of synthesized organic compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are particularly powerful methods in this regard. While specific HPLC or LC/MS protocols for this compound are not detailed in the available literature, general methodologies for related heterocyclic compounds can be inferred.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reverse-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.
A typical HPLC analysis would involve dissolving a small sample of the compound in a suitable solvent and injecting it into the HPLC system. The components of the sample are then separated based on their differential partitioning between the stationary and mobile phases. A UV detector is commonly used to monitor the elution of the compounds, and the retention time (the time it takes for a compound to pass through the column) is a characteristic property that can be used for identification. The purity of the sample can be determined by the relative area of the peak corresponding to the target compound.
The following table outlines a hypothetical set of HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| 0-2 min: 50% B | |
| 2-15 min: 50-95% B | |
| 15-17 min: 95% B | |
| 17-18 min: 95-50% B | |
| 18-20 min: 50% B | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 340 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: These HPLC conditions are representative and would require optimization for the specific analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC/MS)
LC/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of a synthesized compound and for identifying impurities. After separation by the LC column, the eluent is introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is determined.
For this compound, LC/MS analysis would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the determination of the exact mass, which can be used to confirm the elemental composition of the compound with a high degree of confidence.
Computational Chemistry and Theoretical Studies on Furo 2,3 B Pyridines
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are instrumental in understanding how furo[2,3-b]pyridine (B1315467) derivatives interact with biological targets. These computational techniques predict the binding orientation and affinity of a ligand to a protein, which is crucial in drug discovery.
For instance, a study on a series of furo[2,3-b]pyridine-2-carboxamides revealed their potential as antiproliferative agents. Molecular modeling of these compounds against phosphoinositide specific-phospholipase C indicated that the side chains of amino acids such as His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding with the ligands. The modeling also showed that a lipophilic pocket is occupied by the phenyl carboxamide moiety of the compounds. While this study was not specifically on 5-Chloro-2-phenylfuro[2,3-b]pyridine, it demonstrates the methodology used to identify key interactions that could be relevant for its biological activity.
Table 1: Key Amino Acid Interactions in Docking Studies of Furo[2,3-b]pyridine Derivatives
| Amino Acid | Interaction Type |
|---|---|
| His356 | Hydrogen Bonding |
| Glu341 | Hydrogen Bonding |
| Arg549 | Hydrogen Bonding |
Electronic Structure Analysis and Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to analyze the electronic structure of furo[2,3-b]pyridines. These calculations provide information on molecular orbitals, charge distribution, and reactivity.
Studies on related heterocyclic systems, such as furo[2,3-b]pyrroles, have shown that these fused rings are electron-rich systems. nih.gov Calculations of net atomic charges can reveal the most reactive sites for electrophilic or nucleophilic attack. For this compound, the electron-withdrawing nature of the chlorine atom and the pyridine (B92270) nitrogen, combined with the electron-donating character of the furan (B31954) oxygen and the phenyl ring, creates a complex electronic landscape. DFT calculations can precisely map this through analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity.
Investigation of Solvent Effects and Intermolecular Interactions (e.g., H-bonding)
The surrounding solvent and intermolecular interactions can significantly influence the behavior of molecules. Computational methods can simulate these effects. For example, theoretical studies on benzopyrans substituted with polyhaloalkyl groups have been used to identify and quantify unconventional hydrogen bonds such as C-H···O and C-H···X, as well as halogen bonds like C-X···O. mdpi.com These types of interactions are also expected to be important in the crystal packing and solution behavior of this compound, influencing its solubility and interactions with biological targets. The presence of the chlorine atom and the phenyl group can lead to specific intermolecular contacts, including π-π stacking.
Furthermore, calculations on related furo[2,3-b]pyrrole isomers have indicated that a larger dipole moment can lead to greater solvent stabilization. nih.gov Similar considerations would apply to this compound, where its polarity will dictate its interaction with different solvents.
Prediction and Interpretation of Spectroscopic Properties
Quantum chemical calculations are highly effective in predicting and interpreting spectroscopic data, such as NMR, IR, and UV-Vis spectra. By calculating these properties for a proposed structure, they can be compared with experimental data to confirm the structure's identity.
For example, DFT calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. In a study of furo[2,3-b]pyrroles, a good correlation was found between the calculated net atomic charges and the experimental ¹³C and ¹⁵N chemical shifts. nih.gov Similarly, the vibrational frequencies in an IR spectrum can be calculated and assigned to specific molecular motions. Theoretical studies on other heterocyclic compounds have demonstrated a good correlation between observed and theoretical vibrational frequencies. nih.gov This approach can be applied to this compound to aid in the analysis of its experimental spectra.
Table 2: Application of Computational Methods in Spectroscopy
| Spectroscopic Technique | Predicted Parameters |
|---|---|
| NMR | Chemical Shifts (δ), Coupling Constants (J) |
| IR | Vibrational Frequencies (cm⁻¹) |
Reaction Pathway Simulations and Transition State Analysis
Computational chemistry can be used to model reaction mechanisms, providing insights into the formation of furo[2,3-b]pyridines. By simulating the reaction pathway and locating the transition states, the feasibility of a synthetic route can be assessed.
A DFT study on the Pd-catalyzed branching cyclizations of enediyne-imides to form furo[2,3-b]pyridines has provided a detailed understanding of the reaction mechanism. rsc.org The calculations helped to elucidate the role of the solvent and to understand the chemical selectivity of the reaction. This type of computational analysis is invaluable for optimizing reaction conditions and for designing new synthetic routes to compounds like this compound.
Physicochemical Stability Studies using Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and stability of molecules over time. These simulations can be used to assess the conformational stability of a single molecule in solution or the stability of a ligand-protein complex.
In the context of drug discovery, MD simulations have been used to study the stability of complexes between furo[2,3-d]pyrimidine (B11772683) derivatives and their target enzymes, PI3K and AKT. mdpi.com These simulations can reveal how the ligand and protein adapt to each other and the persistence of key intermolecular interactions, such as hydrogen bonds, over the simulation time. This information is critical for evaluating the potential of a compound as a drug candidate. Similar MD simulations could be applied to this compound to study its stability in different environments and its interactions with potential biological targets.
Structure Activity Relationship Sar Methodologies for Furo 2,3 B Pyridine Derivatives
Design Principles for Modulating Molecular Recognition and Binding Affinities
The design of novel furo[2,3-b]pyridine (B1315467) derivatives is guided by established medicinal chemistry principles aimed at enhancing molecular recognition and binding affinity to specific biological targets. One such principle is molecular hybridization , which involves combining pharmacophoric elements from different bioactive molecules to create a new hybrid compound with potentially improved activity. mdpi.com For instance, fragments of a known kinase inhibitor might be integrated with the furo[2,3-b]pyridine nucleus to generate a novel inhibitor. mdpi.com
Another key strategy is scaffold hopping , where the core structure of a known active compound is replaced by a different, often isosteric, scaffold like furo[2,3-b]pyridine to discover new chemical entities with similar or improved biological profiles. mdpi.com The furo[2,3-b]pyridine core itself is considered a versatile template because its electron-deficient pyridine (B92270) ring and electron-rich furan (B31954) ring offer unique electronic properties that can be exploited for target binding. nih.gov Furthermore, computational tools such as molecular docking are instrumental in predicting how these designed molecules will bind to the active site of a target protein, guiding the synthesis of the most promising candidates. nih.govresearchgate.net These design strategies are foundational to developing derivatives with high potency and selectivity.
Rational Substituent Design and Positional Isomerism Studies
Once the furo[2,3-b]pyridine scaffold is selected, rational substituent design becomes paramount. This process involves the systematic introduction of various chemical groups at specific positions on the heterocyclic core to probe the SAR and optimize activity. Research has shown that functionalization at the 3- and 5-positions of the furo[2,3-b]pyridine ring is particularly important for modulating the activity of kinase inhibitors. nih.gov
The nature of the substituents plays a critical role. For example, in the development of anticancer agents, the addition of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) has been shown to enhance antiproliferative activity, whereas halogens or other bulky groups can sometimes decrease it. nih.gov In a series of trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives, two compounds were identified as highly effective anticancer agents against a neuro-2a cell line, with IC50 values of 5.8 and 3.6 µM, respectively. mdpi.com
Positional isomerism, which concerns the specific placement of these substituents, is also a key factor. The differential placement of a functional group can drastically alter the molecule's interaction with its biological target, thereby affecting its efficacy. For instance, studies on related heterocyclic systems have demonstrated that the position of a phenylcarboxamide moiety can significantly influence cytotoxicity. nih.gov
Table 1: Effect of Substituents on Anticancer Activity of Furopyridone Derivatives
| Compound | Substituent | Target Cell Line | IC50 (µg/mL) | Time (h) |
|---|---|---|---|---|
| Compound 4c | Undisclosed complex substituent | KYSE70 | 0.888 | 24 |
| Compound 4c | Undisclosed complex substituent | KYSE150 | 0.655 | 48 |
This table showcases the potent cytotoxic activity of a lead furopyridone derivative against esophageal cancer cell lines, as reported in a study on the design and synthesis of novel furopyridone compounds. mdpi.com
Application of Isosteric Replacements in Lead Optimization Strategies
Isosteric and bioisosteric replacements are fundamental strategies in lead optimization, aimed at improving a compound's potency, selectivity, and pharmacokinetic profile. researchgate.netresearchgate.net A bioisostere is a chemical group that can replace another group within a drug molecule without significantly altering its essential biological activity. cambridgemedchemconsulting.com This strategy is particularly relevant to the furo[2,3-b]pyridine scaffold, which can act as a bioisostere for other important heterocyclic systems.
A prominent example is the use of the related furo[3,2-b]pyridine (B1253681) nucleus as a bioisostere for the indole (B1671886) ring in the development of 5-HT1F receptor agonists for migraine treatment. nih.gov While retaining key geometric attributes of the indole nucleus, the furopyridine core offers different physicochemical properties. nih.gov This replacement proved effective, yielding compounds with similar receptor affinity but improved selectivity compared to the original indole analogues. nih.gov Such replacements can be critical for fine-tuning a drug candidate to enhance its therapeutic index and reduce off-target effects. researchgate.net
Table 2: Bioisosteric Replacement of Indole with Furo[3,2-b]pyridine for 5-HT Receptor Affinity
| Compound | Core Scaffold | 5-HT1F Receptor Affinity (Ki, nM) | Selectivity Improvement |
|---|---|---|---|
| Analogue 1 | Indole | ~2.5 | Baseline |
| Analogue 5 | Furo[3,2-b]pyridine | Similar to Analogue 1 | Improved vs. other 5-HT subtypes |
This table compares the 5-HT1F receptor affinity of an original indole-based compound with its furo[3,2-b]pyridine bioisostere, demonstrating the utility of this strategy in maintaining potency while improving selectivity. nih.gov
Correlation of Molecular Descriptors with Observed Efficacy in Research Models
Quantitative structure-activity relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. mdpi.com These models rely on calculating various molecular descriptors—numerical values that quantify specific properties of a molecule, such as its lipophilicity (logP), electronic distribution, and steric (size and shape) characteristics. nih.gov
While specific QSAR models for 5-Chloro-2-phenylfuro[2,3-b]pyridine are not extensively detailed in the literature, the methodology is widely applied to heterocyclic compounds. nih.govmdpi.com By analyzing a series of related furo[2,3-b]pyridine derivatives and their measured biological activities (e.g., IC50 values), researchers can build statistical models. These models help to identify which molecular properties are most influential in determining the compound's efficacy. For instance, a QSAR model might reveal that higher lipophilicity is correlated with increased cell permeability and potency, or that a specific electronic feature is crucial for binding to the target's active site. mdpi.com These predictive models are invaluable for prioritizing the synthesis of new derivatives with a higher probability of success, thereby streamlining the drug discovery process.
Impact of Structural Modifications on Interaction with Defined Biological Targets
Ultimately, the goal of SAR studies is to understand how structural modifications to a lead compound, such as this compound, affect its interaction with a specific biological target. The furo[2,3-b]pyridine scaffold has been investigated as a core for inhibitors of various protein kinases, including IRAK4, FAK, and CDK2, as well as for cannabinoid receptor modulators. nih.govbohrium.comnih.govnih.gov
Structural modifications can directly influence binding affinity and selectivity. For example, in the development of IRAK4 inhibitors, modifications to a dihydrofuro[2,3-b]pyridine scaffold led to a derivative with an IC50 value of 7.3 nM and significantly improved pharmacokinetic properties. nih.gov Similarly, in a study targeting Focal Adhesion Kinase (FAK), two furo[2,3-b]pyridine derivatives (compounds 4a and 4c) were identified as potent inhibitors with IC50 values of 54.96 nM and 50.98 nM, respectively. bohrium.com
Molecular docking studies often complement these findings by providing a visual and energetic model of the compound's binding mode within the target's active site. nih.govnih.gov These studies can reveal key hydrogen bonds, hydrophobic interactions, or other intermolecular forces that are stabilized or disrupted by specific structural changes, thereby providing a rational basis for the observed SAR. nih.gov For instance, the addition of a phenyl carboxamide moiety to a related scaffold was shown to occupy a key lipophilic pocket in the target enzyme, explaining its potent activity. nih.gov
Table 3: Inhibitory Activity of Furo[2,3-b]pyridine Derivatives Against Specific Kinase Targets
| Compound | Target Kinase | Inhibitory Concentration (IC50) |
|---|---|---|
| Compound 14 | CDK2 | 0.93 µM |
| Compound 4a | FAK | 54.96 nM |
| Compound 4c | FAK | 50.98 nM |
| Compound 21 | IRAK4 | 6.2 nM |
| Compound 38 | IRAK4 | 7.3 nM |
This table summarizes the potent inhibitory activities of various furo[2,3-b]pyridine and dihydrofuro[2,3-b]pyridine derivatives against several protein kinase targets, highlighting the impact of structural modifications on efficacy. nih.govbohrium.comnih.gov
Advanced Research Applications of Furo 2,3 B Pyridines
Utilization as Key Synthetic Intermediates in Organic Synthesis
The furo[2,3-b]pyridine (B1315467) core is a valuable building block in organic synthesis, providing a rigid and chemically modifiable scaffold. The presence of specific functional groups, such as the chloro group in 5-Chloro-2-phenylfuro[2,3-b]pyridine, significantly enhances its utility as a synthetic intermediate. The chlorine atom at the 5-position is a particularly useful "handle" for introducing further molecular diversity through various cross-coupling reactions. nih.gov
Chemists can leverage the reactivity of the C-Cl bond to perform palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. nih.govnih.gov These reactions allow for the precise installation of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery and materials science. nih.govnih.gov For instance, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a structurally related scaffold, relies on the chemoselective Suzuki-Miyaura coupling on a chloro-substituted intermediate. nih.gov
The general synthetic utility is summarized in the table below, highlighting potential transformations of the 5-chloro substituent.
| Reaction Type | Reagents/Catalyst | Group Introduced at C5-position | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl / Heteroaryl | Tuning electronic properties, extending conjugation |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Amino group (NR₂) | Introducing hydrogen-bond donors/acceptors, biological probes |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group | Creating linear, rigid extensions for materials science |
| Stille Coupling | Organostannane (R-SnBu₃), Pd catalyst | Alkyl / Aryl | Forming complex carbon skeletons |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., RO⁻, RS⁻) | Alkoxy / Thioether | Modifying solubility and electronic character |
The development of concise, multi-gram scale syntheses for furo[2,3-b]pyridines with functional handles for such cross-coupling reactions is crucial for enabling their broader use in medicinal chemistry for SAR studies. nih.gov
Role as Building Blocks in Agrochemical Research and Development
The pyridine (B92270) ring is a well-established "chip" in the design of modern agrochemicals, including herbicides, fungicides, and insecticides. agropages.com Pyridine-based pesticides are known for their high efficiency and improved environmental compatibility. agropages.comresearchgate.net The incorporation of a fused heterocyclic system like the furo[2,3-b]pyridine core is a recognized strategy to create novel chemical entities with potentially enhanced or unique biological activities.
While specific applications of this compound in agrochemicals are not extensively documented, its structural motifs are present in active compounds. The chlorinated pyridine core is a key feature in many commercial pesticides. agropages.comnih.gov For example, various chlorinated and fluorinated methylpyridines serve as crucial intermediates for a range of products, including herbicides like fluazifop-butyl (B166162) and fungicides like fluazinam. nih.gov Similarly, novel 5-chloro-3-fluorophenoxypyridines have been synthesized and shown to possess moderate to high herbicidal activity. researchgate.net
The 2-phenylfuro[2,3-b]pyridine scaffold can be seen as a bioisostere of other bicyclic systems used in agrochemistry, aiming to optimize target binding, metabolic stability, and other pharmacokinetic properties. The table below lists some agrochemical classes that utilize the pyridine scaffold, suggesting potential areas of application for novel furo[2,3-b]pyridine derivatives.
| Agrochemical Class | Mode of Action (Example) | Key Structural Feature | Example Compound Class |
|---|---|---|---|
| Herbicides | Auxin mimics | Substituted Picolinic Acid | Arylpicolinates |
| Herbicides | ACCase Inhibition | Pyridinyloxyphenoxypropionate | Fluazifop derivatives |
| Fungicides | Uncouplers of oxidative phosphorylation | Dichloropyridinylamine | Fluazinam |
| Insecticides | Nicotinic acetylcholine (B1216132) receptor (nAChR) agonists | Chloromethylpyridine | Imidacloprid, Acetamiprid |
| Fungicides | Quinone outside inhibitors (QoI) | (Methoxymethyl)phenylpyridine | Picoxystrobin |
The development of compounds like 5-Chloro-6-Phenyl-pyridazin-3(2H)-one with antifungal properties further underscores the potential of related chloro-phenyl-heterocyclic systems in crop protection. nih.gov
Development of Advanced Materials with Specific Optical or Electronic Properties
Fused aromatic systems containing pyridine are foundational to the development of advanced organic materials used in applications such as organic light-emitting diodes (OLEDs) and organic semiconductors. The furo[2,3-b]pyridine scaffold, with its extended π-conjugated system, possesses the core electronic characteristics required for such applications.
The 2-phenyl substituent in this compound further extends this conjugation, which is critical for charge transport and luminescence. The chlorine atom at the 5-position can be used to fine-tune the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the color and efficiency of light emission or the charge-carrier mobility.
The photophysical properties of heterocyclic compounds are of significant interest. For example, various pyridine derivatives are known to exhibit intense fluorescence. mdpi.com While the specific properties of this compound are not widely reported, related structures provide insight into its potential. The combination of an electron-deficient pyridine ring and an electron-rich furan (B31954) ring within the same molecule creates an intrinsic "push-pull" character that can be favorable for luminescence. nih.gov
| Material Property | Relevant Structural Feature | Potential Application |
|---|---|---|
| Charge Transport | Extended π-conjugated system (furo-pyridine + phenyl) | Organic Field-Effect Transistors (OFETs) |
| Luminescence | Rigid, planar scaffold; potential for intramolecular charge transfer | Organic Light-Emitting Diodes (OLEDs) |
| Tunable Band Gap | Substituents (e.g., -Cl, -Ph) modifying HOMO/LUMO levels | Customized emitters, organic photovoltaics (OPVs) |
Research into Fluorescent Probes and Chemical Sensors for pH and Other Analytes
Pyridine-based molecules are frequently employed in the design of fluorescent chemosensors for detecting various analytes, including metal ions and changes in pH. mdpi.com The nitrogen atom in the pyridine ring can act as a binding site for cations or a protonation site, while the aromatic scaffold serves as the fluorophore. An interaction at the nitrogen site can modulate the photophysical properties of the molecule, leading to a detectable change in fluorescence intensity or color (a "turn-on" or "turn-off" response). nih.gov
The this compound structure contains the necessary components for a fluorescent sensor. The furo-phenyl moiety can provide the fluorescent signal, and the pyridine nitrogen offers a coordination site for analytes. The electronic properties of the fluorophore can be altered upon binding of a target analyte, such as a proton (for pH sensing) or a metal ion, to the nitrogen lone pair.
For example, a probe based on a 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton demonstrates a naked-eye colorimetric and fluorescent response to pH changes in the slightly acidic range. nih.gov Similarly, fluorescent sensors based on other pyridine derivatives have been developed for the rapid detection of toxic heavy metal ions like Cr²⁺, Hg²⁺, and Ni²⁺ in solution. mdpi.com Research on imidazo[1,2-a]pyridine-based probes has shown success in detecting reactive oxygen species like hydrogen peroxide within living cells. mdpi.com This body of research suggests a strong potential for developing novel sensors based on the furo[2,3-b]pyridine scaffold for environmental or biological monitoring.
| Target Analyte | Sensing Mechanism | Observed Response | Example Scaffold |
|---|---|---|---|
| pH (H⁺) | Protonation of pyridine nitrogen | Colorimetric and/or Fluorescent change | 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole nih.gov |
| Heavy Metal Ions (e.g., Hg²⁺, Cr²⁺) | Coordination to pyridine nitrogen | Fluorescence quenching or enhancement | 2-Amino-3-cyanopyridine derivatives mdpi.com |
| Reactive Oxygen Species (H₂O₂) | Analyte-triggered chemical reaction | Fluorescence enhancement | Imidazo[1,2-a]pyridine derivatives mdpi.com |
Q & A
Q. What are the common synthetic routes for 5-Chloro-2-phenylfuro[2,3-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : Two primary approaches are adapted from related furopyridine syntheses:
- Cyclization of precursors : Use halogenated pyridine-carboxylic acid derivatives (e.g., 5-chloropyridine-2-carboxylic acid) with phenyl-substituted furan precursors. Dehydrating agents like phosphorus oxychloride (POCl₃) are critical for cyclization .
- Functional group interconversion : Bromine or hydroxymethyl groups in analogs (e.g., 5-Bromo-2-phenylfuro[2,3-b]pyridine) can undergo nucleophilic substitution with chlorine sources (e.g., Cl⁻/CuCl). Temperature (80–120°C) and solvent polarity (DMF, DMSO) significantly impact yield .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Aromatic protons in the furopyridine ring appear as doublets (δ 7.5–8.5 ppm). The phenyl group protons show multiplet signals (δ 7.2–7.4 ppm).
- ¹³C NMR : The chloro-substituted carbon resonates near δ 125–130 ppm, while the fused ring carbons appear between δ 110–150 ppm .
- Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z 229 (C₁₃H₈ClNO). Fragmentation patterns confirm loss of Cl (35/37 isotope peaks) and phenyl groups .
- X-ray Crystallography : Resolve crystal lattice parameters (e.g., triclinic system, space group P1) to validate bond lengths and angles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Assay Validation : Replicate studies under standardized conditions (e.g., cell lines, incubation time, and dose ranges). For example, highlights discrepancies in IC₅₀ values due to variable methyl/chloro substituents .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine vs. brominated derivatives) to isolate substituent effects. Use molecular docking to predict binding affinity to targets like SIRT2 .
- Meta-Analysis : Aggregate data from PubChem and crystallographic databases to identify trends in bioactivity versus structural motifs .
Q. What strategies optimize regioselectivity during chlorination of furo[2,3-b]pyridine scaffolds?
- Methodological Answer :
- Direct Chlorination : Use N-chlorosuccinimide (NCS) in DMF at 0–5°C to favor C-5 substitution. Higher temperatures (>50°C) may lead to C-2/C-3 byproducts .
- Directed Metallation : Employ LDA (lithium diisopropylamide) at −78°C to deprotonate C-5, followed by Cl₂ or Cl⁻ quench. This method achieves >90% regioselectivity in halogenated pyridines .
- Computational Modeling : DFT calculations predict electron density at ring positions to guide reagent selection .
Q. How do solvent and catalyst choices influence cross-coupling reactions involving this compound?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (1–5 mol%) with arylboronic acids in THF/H₂O (3:1). K₂CO₃ base enhances transmetallation. Avoid DMSO, which may deactivate the catalyst .
- Buchwald-Hartwig Amination : Employ Xantphos-Pd-G3 precatalyst with Cs₂CO₃ in toluene. Microwave irradiation (100°C, 30 min) improves efficiency for introducing amino groups .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote side reactions. Validate via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
